![molecular formula C14H21BrO B13161877 ({[2-(Bromomethyl)-2-methylpentyl]oxy}methyl)benzene](/img/structure/B13161877.png)
({[2-(Bromomethyl)-2-methylpentyl]oxy}methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({[2-(Bromomethyl)-2-methylpentyl]oxy}methyl)benzene is an organic compound with the molecular formula C13H19BrO. It is characterized by a benzene ring substituted with a bromomethyl group and a 2-methylpentyl group connected through an oxygen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(Bromomethyl)-2-methylpentyl]oxy}methyl)benzene typically involves the reaction of benzyl alcohol with 2-(bromomethyl)-2-methylpentanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of benzyl alcohol attacks the bromomethyl group, resulting in the formation of the desired ether compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
({[2-(Bromomethyl)-2-methylpentyl]oxy}methyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Substitution: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of ({[2-methyl-2-methylpentyl]oxy}methyl)benzene.
Substitution: Formation of ({[2-(aminomethyl)-2-methylpentyl]oxy}methyl)benzene or ({[2-(thiomethyl)-2-methylpentyl]oxy}methyl)benzene.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ({[2-(Bromomethyl)-2-methylpentyl]oxy}methyl)benzene is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of brominated compounds on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of brominated organic molecules.
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and resins with specific properties.
Mecanismo De Acción
The mechanism of action of ({[2-(Bromomethyl)-2-methylpentyl]oxy}methyl)benzene involves its interaction with nucleophiles due to the presence of the bromomethyl group. This group is highly reactive and can undergo substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl bromide: Similar in structure but lacks the 2-methylpentyl group.
Benzyl alcohol: Similar in structure but lacks the bromomethyl group.
2-(Bromomethyl)-2-methylpentanol: Similar in structure but lacks the benzene ring.
Uniqueness
({[2-(Bromomethyl)-2-methylpentyl]oxy}methyl)benzene is unique due to the combination of a benzene ring, a bromomethyl group, and a 2-methylpentyl group. This unique structure imparts specific reactivity and properties that are not found in the individual similar compounds.
Propiedades
Fórmula molecular |
C14H21BrO |
|---|---|
Peso molecular |
285.22 g/mol |
Nombre IUPAC |
[2-(bromomethyl)-2-methylpentoxy]methylbenzene |
InChI |
InChI=1S/C14H21BrO/c1-3-9-14(2,11-15)12-16-10-13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3 |
Clave InChI |
YSVKDZFNXKUYNV-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(COCC1=CC=CC=C1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B13161807.png)
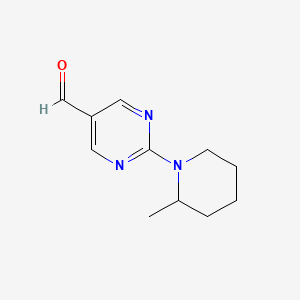
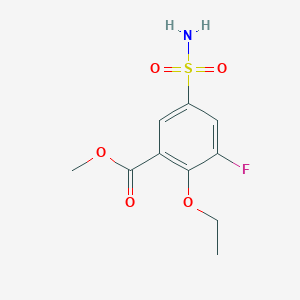
![3-hydroxy-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13161814.png)
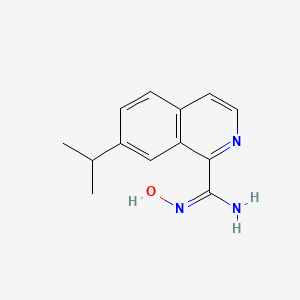

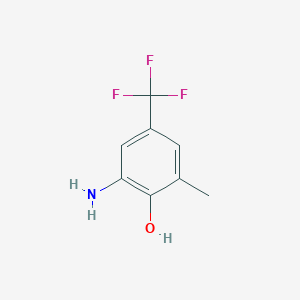
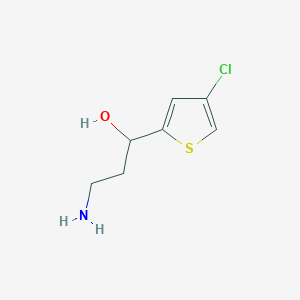
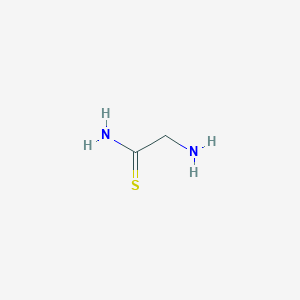
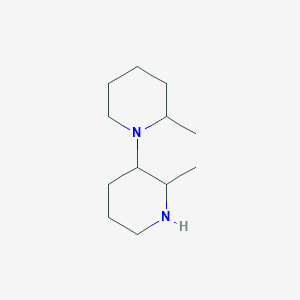


![N-[(3-aminocyclobutyl)methyl]-2-methylpropanamide](/img/structure/B13161885.png)
